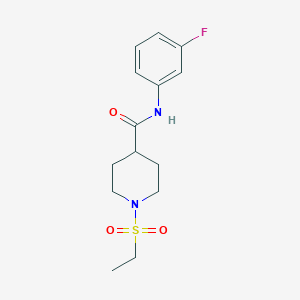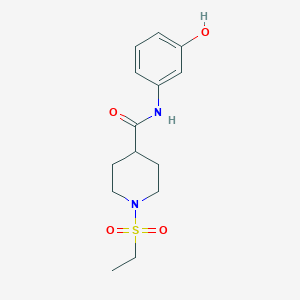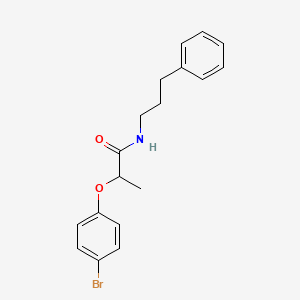![molecular formula C15H21BrN2O3 B4111709 2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide
Descripción general
Descripción
The compound is an amide derivative, which typically consists of a carbonyl group (C=O) attached to a nitrogen atom, with a 4-bromophenoxy group and a 2-(4-morpholinyl)ethyl group attached to the nitrogen atom . Amides are common in a wide range of applications, including in the synthesis of pharmaceuticals and polymers .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, amides are typically synthesized through the reaction of an acid chloride or an ester with an amine . The 4-bromophenoxy group and the 2-(4-morpholinyl)ethyl group would likely be added in separate steps, possibly through nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the amide group as the central functional group, with the 4-bromophenoxy group and the 2-(4-morpholinyl)ethyl group attached to the nitrogen atom . The bromine atom on the phenoxy group is a heavy atom that could significantly influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide bond is broken to form a carboxylic acid and an amine . The presence of the bromine atom on the phenoxy group could make this compound more reactive in certain conditions, as bromine is a good leaving group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group can form hydrogen bonds, which could increase the compound’s solubility in water . The bromine atom is heavy and polarizable, which could influence the compound’s density, boiling point, and other properties .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with biological targets such as enzymes or receptors . The morpholinyl group is a common feature in many drugs and can influence the compound’s solubility, stability, and biological activity .
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further studies to better understand its properties and potential applications. This could include computational studies to predict its properties, synthetic studies to optimize its production, and biological studies to investigate its activity .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(2-morpholin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-12(21-14-4-2-13(16)3-5-14)15(19)17-6-7-18-8-10-20-11-9-18/h2-5,12H,6-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTSWKPHVFFHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1CCOCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B4111634.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4111643.png)
![5-bromo-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111664.png)


![1-[2-(4-bromophenoxy)propanoyl]piperidine](/img/structure/B4111678.png)


![ethyl 3-bromo-4-[({4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111690.png)
![methyl 3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B4111691.png)
![5-bromo-2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4111700.png)
![3-{[(2,6-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4111702.png)
![methyl 4-methyl-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4111703.png)
![2-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111720.png)